1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide
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Overview
Description
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, which is a common scaffold in medicinal chemistry, and is functionalized with methoxy, methyl, sulfonyl, and nitrophenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and nitrophenyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxy and Methyl Groups: These groups can be introduced through alkylation reactions.
Addition of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide
- 1-(2-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide
- 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(4-nitrophenyl)piperidine-4-carboxamide
Uniqueness
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-14-6-7-18(29-2)19(12-14)30(27,28)22-10-8-15(9-11-22)20(24)21-16-4-3-5-17(13-16)23(25)26/h3-7,12-13,15H,8-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMJKHZPOJLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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